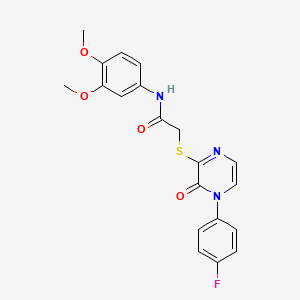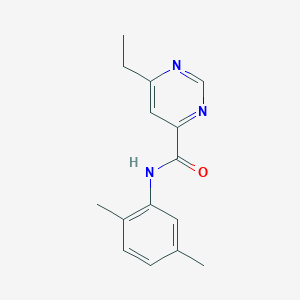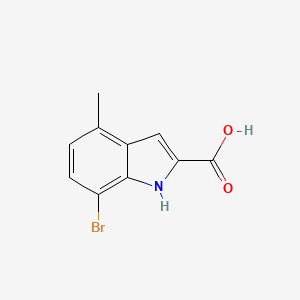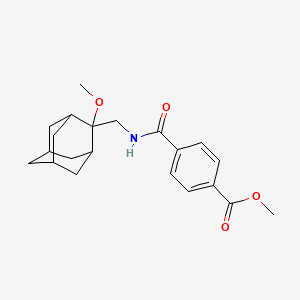![molecular formula C16H17N3O3S2 B2896385 Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537004-64-1](/img/structure/B2896385.png)
Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This specific compound also contains additional functional groups such as an ethylthio group, a methyl group, a thiophene ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are various functional groups including an ethylthio group, a methyl group, a thiophene ring, and a carboxylate ester group . The exact bond lengths and angles would need to be determined through experimental methods such as X-ray crystallography or computational methods .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of Biginelli compounds, which are structurally related to the queried compound. These studies have investigated various reactions to create derivatives with potential biological activities. For example, Kappe and Roschger (1989) detailed the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting the versatility of these compounds in chemical synthesis (Kappe & Roschger, 1989). Similarly, Nikalje et al. (2017) reported the synthesis of novel chromone-pyrimidine coupled derivatives under eco-friendly conditions, showcasing the compound's potential in green chemistry applications (Nikalje et al., 2017).
Structural Analysis and Properties
The molecular structure and properties of derivatives similar to the queried compound have been extensively studied. Pekparlak et al. (2018) conducted spectroscopic and density functional theory calculations to characterize a related molecule, providing insights into its electronic structure and potential reactivity (Pekparlak et al., 2018).
Biological Activities
Several studies have focused on the potential biological activities of pyrimidine derivatives, including antimicrobial, antifungal, and antitumor effects. For instance, Tiwari et al. (2018) evaluated the antimicrobial activity of chromone-pyrimidine derivatives, identifying compounds with potent antibacterial and antifungal properties (Tiwari et al., 2018). Another study by Gomha, Muhammad, and Edrees (2017) synthesized a novel compound and assessed its antitumor activities, highlighting the potential of such molecules in cancer research (Gomha et al., 2017).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For example, it could be evaluated for its anti-fibrotic activities . Additionally, new synthetic methods could be developed to improve the efficiency and yield of its synthesis . Further studies could also be conducted to fully elucidate its mechanism of action and to determine its physical and chemical properties.
Propiedades
IUPAC Name |
methyl 2-ethylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-4-23-16-18-13-12(14(20)19-16)11(9-6-5-7-24-9)10(8(2)17-13)15(21)22-3/h5-7,11H,4H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUYPCVIGUASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CS3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)
![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)
![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)
![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)
![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)
